molecular formula C30H30N2O3 B6478586 1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid CAS No. 479542-50-2

1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid

Numéro de catalogue: B6478586
Numéro CAS: 479542-50-2
Poids moléculaire: 466.6 g/mol
Clé InChI: MOVLRHJBPVMPFX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(9H-Carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid (C9H10N2O2) is a compound that has been widely studied for its potential applications in various scientific fields. It is a heterocyclic aromatic compound with a carbazole nucleus, a phenyl group and an amino group. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals.

Applications De Recherche Scientifique

1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid (this compound) has been studied for its potential applications in various scientific fields, such as medicinal chemistry, biochemistry, and pharmaceuticals. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory agent, as well as its ability to reduce the symptoms of arthritis and other inflammatory diseases. In biochemistry, it has been studied for its potential as a catalyst in the synthesis of various compounds. In pharmaceuticals, it has been studied for its potential as an anti-cancer agent, as well as its ability to reduce the side effects of chemotherapy.

Mécanisme D'action

Target of Action

The primary target of TCMDC-124073 is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-124073 acts as a reversible inhibitor of PfCLK3 . The compound interacts with an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This interaction facilitates the rational design of covalent inhibitors of this validated drug target .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-124073 affects the processing of parasite RNA . PfCLK3, along with other members of the PfCLK family, plays a key role in this process . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Pharmacokinetics

While specific ADME properties of TCMDC-124073 are not available, the related compound TCMDC-135051 has been studied. Twice-daily intraperitoneal dosing of TCMDC-135051 into mice infected with P. berghei resulted in a dose-related reduction in parasitaemia over a 5-day infection period .

Result of Action

The inhibition of PfCLK3 by TCMDC-124073 results in significant effects on the malarial parasite. The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Efficacy in parasites was maintained when the compound was washed out 6 hours after exposure .

Action Environment

The action, efficacy, and stability of TCMDC-124073 can be influenced by various environmental factors It’s important to note that the development of new antimalarials with novel mechanisms of action, such as TCMDC-124073, is crucial due to the increasing resistance of P. falciparum to frontline drugs .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid (this compound) in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. In particular, it is not soluble in water, and thus, must be dissolved in a solvent such as ethanol or dimethyl sulfoxide (DMSO). Additionally, it is not very soluble in organic solvents, and thus, must be heated to a high temperature in order to be dissolved.

Orientations Futures

For research on 1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid (this compound) include further studies on its potential medicinal applications, such as its potential as an anti-inflammatory and anti-cancer agent. Additionally, further studies on its mechanism of action, such as its interaction with various enzymes and receptors, may be beneficial. Additionally, further studies on its potential as a catalyst in the synthesis of various compounds may be beneficial. Finally, further studies on its biochemical and physiological effects, such as its effects on the immune system, may also be beneficial.

Méthodes De Synthèse

The synthesis of 1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid (this compound) can be achieved through a multi-step synthesis. The first step involves the condensation of an aromatic aldehyde, such as benzaldehyde, with an amine, such as aniline, to form an aldimine. This aldimine is then reacted with an acyl chloride, such as benzoic acid chloride, to form an amide. Finally, the amide is reacted with a base, such as sodium hydroxide, to form the desired product.

Propriétés

IUPAC Name

benzoic acid;1-carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O.C7H6O2/c1-17(18-9-3-2-4-10-18)24-15-19(26)16-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25;8-7(9)6-4-2-1-3-5-6/h2-14,17,19,24,26H,15-16H2,1H3;1-5H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVLRHJBPVMPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.